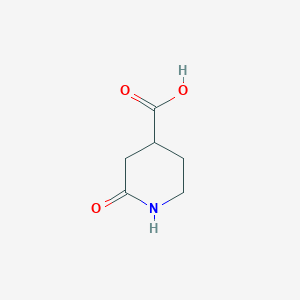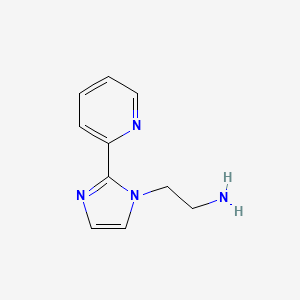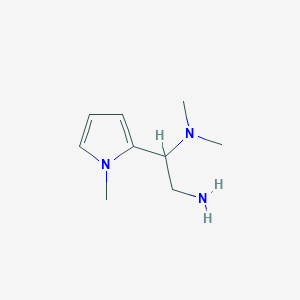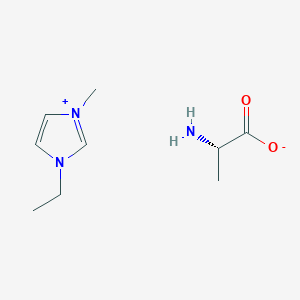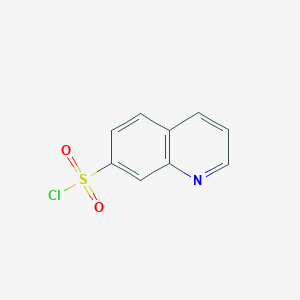
7-Quinolinesulfonyl chloride
Descripción general
Descripción
7-Quinolinesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S . It is closely related to 8-Quinolinesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 7-Quinolinesulfonyl chloride consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Máslankiewicz et al. (2010) explored the synthesis of thiadiazine dioxides using 4-chloro-3-quinolinesulfonyl chloride. X-ray studies confirmed the existence of different tautomers in these derivatives, indicating the compound's versatility in synthesis (Máslankiewicz et al., 2010).
- Another study by Máslankiewicz et al. (2009) detailed the production of quinolinesulfonamides from 4,7-dichloroquinoline. This process involves oxidative chlorination, demonstrating the compound's utility in complex organic syntheses (Máslankiewicz & Marciniec, 2009).
Chemical Properties and Applications
- Marciniec et al. (2015) investigated the regioselective treatment of halogenosubstituted quinolines with alkanethiolates, leading to halogenosubstituted 3-methylsulfanylquinolines and phenylmethylsulfanylquinolines. This study highlights the reactivity of quinoline derivatives under different conditions (Marciniec, Máslankiewicz, & Maślankiewicz, 2015).
- Saleh and Pok (1997) utilized 8-quinolinesulfonyl chloride for the derivatization of aliphatic amines, followed by their separation via high-performance liquid chromatography. This demonstrates its application in analytical chemistry for substance separation and detection (Saleh & Pok, 1997).
Catalysis and Reactions
- A study by Amarasekara and Hasan (2014) showed that 1-(1-alkylsulfonic)-3-methylimidazolium chloride ionic liquids catalyzed the Skraup synthesis of quinolines under microwave conditions. This implies its role in facilitating certain types of chemical reactions, especially in the field of green chemistry (Amarasekara & Hasan, 2014).
Medicinal Chemistry and Biological Applications
- In 2013, Otevrel et al. reported the synthesis of 4-arylamino-7-chloroquinolinium chlorides and tested them for inhibitory activity against mycobacterial species and photosynthetic electron transport. This research indicates the potential of quinoline derivatives in developing new antimicrobial agents (Otevrel et al., 2013).
Photocatalysis
- A study by Tong, Zong, and Thummel (2014) focused on a molecular cobalt complex involving a quinoline ligand for light-driven hydrogen evolution from water. This research is significant for its implications in energy conversion and storage technologies (Tong, Zong, & Thummel, 2014).
Environmental Applications
- Li (2022) conducted research on the electro-oxidation of quinoline simulated wastewater containing chloride. This study is crucial for understanding the treatment of industrial wastewater and the removal of organic pollutants (Li, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLBTAMFISNVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Quinolinesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



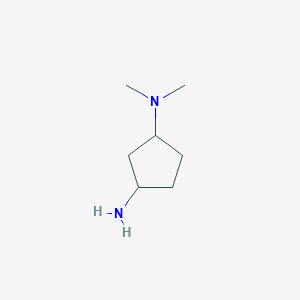
![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
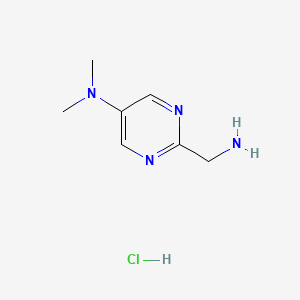

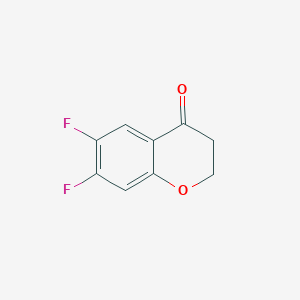
![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)
